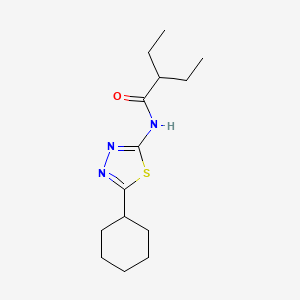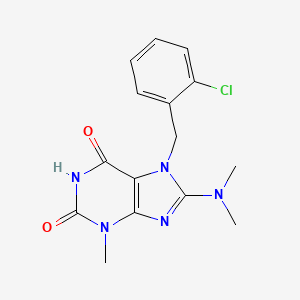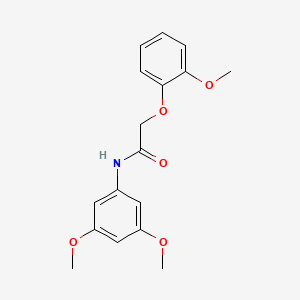
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, also known as CYT387, is a small molecule inhibitor of JAK1 and JAK2 kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mecanismo De Acción
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide inhibits JAK1 and JAK2 kinases by binding to the ATP-binding site of these enzymes. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cytokine and growth factor signaling pathways.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-proliferative effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in various types of cancer, including myeloproliferative neoplasms, breast cancer, and pancreatic cancer. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is its specificity for JAK1 and JAK2 kinases, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
For N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide research include the development of more potent and selective JAK inhibitors, the investigation of its potential therapeutic applications in other diseases, and the optimization of dosing regimens for clinical use. Additionally, the use of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves a series of chemical reactions, starting with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylbutyric acid to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbutyramide. This intermediate is then reacted with ethylmagnesium bromide to form N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, which is the final product.
Aplicaciones Científicas De Investigación
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit JAK1 and JAK2 kinases, which are involved in the signaling pathways of many cytokines and growth factors. This inhibition can lead to the suppression of inflammation and the proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-10(4-2)12(18)15-14-17-16-13(19-14)11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHFEJDZIPQTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)



![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)



![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)